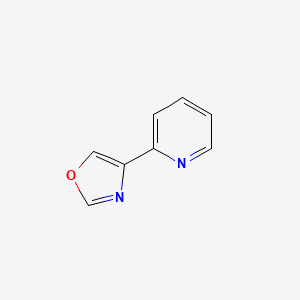

4-(Pyridin-2-yl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

681135-55-7 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

4-pyridin-2-yl-1,3-oxazole |

InChI |

InChI=1S/C8H6N2O/c1-2-4-9-7(3-1)8-5-11-6-10-8/h1-6H |

InChI Key |

LVFOUJIXFNOKNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=COC=N2 |

Origin of Product |

United States |

Significance of Oxazole and Pyridine Hybrid Scaffolds in Organic Chemistry

The fusion of oxazole (B20620) and pyridine (B92270) rings into a single molecular framework creates a hybrid scaffold with unique and valuable properties for organic chemistry. Oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a structural motif found in a wide array of pharmaceuticals and fine chemicals. rsc.orgresearchgate.net Its derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. thepharmajournal.comopenmedicinalchemistryjournal.comresearchgate.net The oxazole ring is considered a bioisostere for other functional groups, allowing for the rational design of molecules with enhanced pharmacological profiles. rsc.org

Pyridine, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in numerous natural products, including alkaloids and vitamins. nih.gov Its basic nature and ability to participate in various chemical transformations make it a versatile building block in organic synthesis. nih.gov Pyridine-containing compounds have demonstrated broad-spectrum therapeutic potential and are integral to the development of new drugs and agrochemicals. nih.govmdpi.com

Research Landscape and Emerging Trends for 4 Pyridin 2 Yl Oxazole Derivatives

The research landscape for 4-(Pyridin-2-yl)oxazole and its derivatives is expanding, driven by the quest for new molecules with specific functionalities. A significant trend in this area is the development of efficient and scalable synthetic methodologies to access these complex structures. nih.govbeilstein-journals.org Researchers are exploring one-pot tandem reactions and cascade catalysis to construct the pyridinyl-oxazole framework from readily available starting materials, which simplifies the synthetic process and allows for the generation of diverse compound libraries. rsc.orgresearchgate.net

A key area of investigation is the application of these derivatives in materials science. For instance, some oxazole-containing compounds are being explored for their potential use in the development of new organic light-emitting diodes (OLEDs) and other semiconductor devices due to their photophysical properties. researchgate.netsolubilityofthings.com The introduction of the pyridine (B92270) ring can further modulate these electronic characteristics.

In medicinal chemistry, there is a growing interest in synthesizing and evaluating this compound derivatives for their potential as therapeutic agents. evitachem.com Research is focused on creating derivatives with enhanced biological activity and selectivity towards specific molecular targets. rsc.orgevitachem.com This includes the synthesis of compounds with potential anticancer and antimicrobial properties. evitachem.com The ability to functionalize both the pyridine and oxazole (B20620) rings allows for fine-tuning of the molecule's properties to optimize its therapeutic potential. tandfonline.com

Scope and Objectives of Academic Investigations into 4 Pyridin 2 Yl Oxazole

Classical and Modern Approaches to Oxazole (B20620) Ring Construction

The formation of the oxazole ring is the cornerstone of synthesizing this compound. Both long-established and contemporary methods are employed to construct this crucial heterocyclic core.

Robinson-Gabriel Synthesis and Its Mechanistic Distinctions

The Robinson-Gabriel synthesis is a foundational method for creating oxazoles, which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.org This reaction is typically catalyzed by a cyclodehydrating agent. wikipedia.org The required 2-acylamino-ketone precursor can be synthesized via the Dakin-West reaction. wikipedia.org

While the classical Robinson-Gabriel synthesis often requires harsh conditions and strong acids like sulfuric acid, which can lead to low yields, modifications have been developed to improve its efficiency. ijpsonline.compharmaguideline.com The use of milder reagents such as polyphosphoric acid has been shown to increase yields. ijpsonline.com A notable distinction in the mechanism has been observed in a palladium-catalyzed synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes. An ¹⁸O labeling study revealed that this tandem reaction proceeds via a different mechanistic pathway than the traditional Robinson-Gabriel synthesis. rsc.orgresearchgate.net

Modern variations include a one-pot Friedel-Crafts/Robinson-Gabriel synthesis utilizing an oxazolone (B7731731) template. wikipedia.orgresearchgate.net This approach combines a Lewis acid, like aluminum chloride, for the Friedel-Crafts reaction with a cyclodehydrating agent, such as trifluoromethanesulfonic acid, for the subsequent Robinson-Gabriel cyclization. wikipedia.org

[3+2] Cycloaddition Reactions in Oxazole Core Formation

[3+2] cycloaddition reactions represent a powerful strategy for the construction of five-membered heterocyclic rings like oxazoles. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). rsc.orgmdpi.com

In the context of oxazole synthesis, this can involve the reaction of nitrile oxides with alkenes or alkynes. beilstein-journals.org Another approach is the Huisgen [3+2] cycloaddition of nitrile imines with a substituted bromoalkene, which acts as an alkyne surrogate. This leads to the formation of a bromopyrazoline intermediate that aromatizes to the corresponding pyrazole, demonstrating the utility of this cycloaddition strategy for related heterocycles. nih.gov

A highly regioselective synthesis of 2,4,5-(hetero)aryl substituted oxazoles has been achieved through an intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes. rsc.org Furthermore, visible-light-mediated radical [3+2] cycloadditions have been developed for the synthesis of polysubstituted pyrroles, showcasing the expanding scope of these reactions under mild and sustainable conditions. rsc.org

Palladium-Catalyzed Synthetic Strategies and Ligand Development

Palladium-catalyzed reactions are instrumental in modern organic synthesis, and the formation of this compound is no exception. These methods often involve cross-coupling reactions to form key C-C or C-N bonds.

A significant advancement is the direct C-H arylation of the oxazole ring. beilstein-journals.org This allows for the introduction of the pyridyl group directly onto a pre-formed oxazole core. The regioselectivity of this arylation (at the C2 or C5 position) can be controlled by the choice of phosphine (B1218219) ligands and solvent polarity. organic-chemistry.org For instance, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents when using specific phosphine ligands. organic-chemistry.org

Ligand development has been crucial for the success of these palladium-catalyzed reactions. The development of chiral oxazole-pyridine N,N-ligands has been explored for asymmetric catalysis. dicp.ac.cnfigshare.com For instance, [2.2]paracyclophane-based planar-chiral oxazole-pyridine ligands have shown excellent performance in enantioselective palladium-catalyzed reactions. dicp.ac.cn The electronic properties of the ligand can also influence reactivity; electron-rich N,N-ligands can decrease the electrophilicity of the palladium catalyst, potentially lowering its reactivity. dicp.ac.cn A notable ligand, EPhos, was developed based on mechanistic insights into Pd-catalyzed C-N cross-coupling reactions, enabling the formation of previously challenging 2-(hetero)arylaminooxazoles. nih.gov

A palladium-catalyzed sequential reaction of picolinamide with benzaldehydes provides a rapid route to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles. researchgate.net This cascade reaction is catalyzed by Pd(TFA)₂ in n-octane, with trifluoroacetic acid (TFA) generated in situ promoting the condensation. rsc.orgresearchgate.net

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(TFA)₂ (5) | n-octane | 150 | 62 |

| 2 | Pd(TFA)₂ (5) | o-xylene | 150 | 50 |

| 3 | Pd(TFA)₂ (5) | DMF | 150 | Trace |

| 4 | Pd(TFA)₂ (5) | n-pentanol | 150 | Trace |

| 5 | Pd(TFA)₂ (5) | (CHCl₂)₂ | 150 | No Reaction |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.compnrjournal.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with an oxazole core. beilstein-journals.orgmdpi.comugm.ac.id

The synthesis of dihydro-pyrazoles from dibenzalacetones and hydrazines has been optimized using microwave irradiation, significantly reducing reaction times compared to conventional heating. mdpi.com For instance, a reaction that would take 3-5 hours under reflux can be completed in minutes under microwave conditions. mdpi.com This efficiency is also observed in the synthesis of pyrazoline derivatives and azolopyrimidines. mdpi.comugm.ac.id A ligandless, microwave-assisted, palladium/copper co-catalyzed protocol has proven highly effective for the direct arylation of oxazoles with various aryl bromides. beilstein-journals.org

Regioselective Synthesis and Functionalization of this compound Derivatives

Achieving regioselectivity is critical when synthesizing substituted oxazoles. Several strategies have been developed to control the placement of functional groups on the this compound scaffold.

One approach involves the regiocontrolled palladium-catalyzed direct (hetero)arylation of a pre-functionalized oxazole, such as ethyl oxazole-4-carboxylate, with iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org The synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been accomplished by reacting β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride, demonstrating control over the final substitution pattern. beilstein-journals.org

Furthermore, a metal-free annulation of alkynes, nitriles, and an oxygen source (PhIO) in the presence of a strong acid allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org Unexpectedly, the reaction of o-acetaminophenols with the Vilsmeier reagent can lead to the formation of 2-formylpyrido[2,1-b]benzoxazoles, showcasing a complex but regioselective transformation. acs.org

A novel one-pot method for synthesizing 2,4,5-trisubstituted oxazoles has been developed, which combines an oxazole synthesis with a Suzuki-Miyaura coupling reaction. This sequence allows for the introduction of diverse substituents at specific positions. beilstein-journals.org

Scalable Synthesis Development and Process Optimization

The optimization of reaction conditions is a key aspect of scalable synthesis. In the amidation of picolinic acid with (S)-tert-leucinol, various activating agents were screened to maximize the yield of the desired amide intermediate. beilstein-journals.org

| Entry | Activating Agent | Base | Yield (%) | Purification |

|---|---|---|---|---|

| 1 | SOCl₂ | - | Variable | Chromatography |

| 2 | (COCl)₂ | - | Variable | Chromatography |

| 3 | DPCP | NMM | Variable | Chromatography |

| 4 | Isobutylchloroformate | NMM | 92 | Chromatography |

Similarly, the cyclization of the resulting amide to the pyridinooxazoline was optimized by screening different reagents and conditions. beilstein-journals.org

| Entry | Activating Agent | Base | Yield (%) |

|---|---|---|---|

| 1 | MsCl | Et₃N | Low |

| 2 | MsCl | DMAP | Low |

| 3 | TsCl | DMAP | Low |

| 4 | SOCl₂ | - | - |

| 5 | SOCl₂ then NaOMe | - | High |

For the synthesis of 4,5-disubstituted oxazoles from aromatic acids, a gram-scale synthesis has been demonstrated. acs.org The optimization of this process involved screening different bases and solvents to achieve high efficiency. acs.org For instance, using DMAP as a base in dichloromethane (B109758) at 40°C resulted in a 96% yield in just 30 minutes. acs.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound. numberanalytics.comnumberanalytics.com Traditional synthetic routes often rely on hazardous solvents, harsh reaction conditions, and generate significant chemical waste. numberanalytics.comijarsct.co.in Green chemistry offers a framework to mitigate these issues by focusing on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and catalysis. numberanalytics.com The application of these principles to the synthesis of oxazole derivatives aims to develop more environmentally benign and economically viable processes. ijpsonline.comijpsonline.com

Sustainable approaches in the synthesis of oxazoles, including those with a pyridinyl substituent, are increasingly exploring alternative energy sources, greener solvents, and catalytic systems to enhance efficiency and reduce environmental impact. ijarsct.co.inijpsonline.com These methods not only align with the principles of green chemistry but also often lead to improved reaction yields and purity. ijpsonline.com

Application of Green Solvents

One of the cornerstones of green chemistry is the reduction or replacement of volatile and toxic organic solvents. rasayanjournal.co.in Water, ionic liquids (ILs), and deep eutectic solvents (DES) have emerged as promising green alternatives in heterocyclic synthesis. numberanalytics.commdpi.com

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. mdpi.com While the low solubility of many organic compounds in water was once seen as a barrier, reactions can often proceed effectively "in" or "on" water, with the hydrophobic effect sometimes accelerating reaction rates. mdpi.com For instance, a green methodology for synthesizing polyarylated oxazoles has been developed using water as the solvent, which avoids toxic organic solvents and employs an iodine catalyst. researchmap.jp

Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive green solvents. ijpsonline.com For example, the use of the ionic liquid [bmim][BF4] has been reported in the one-pot synthesis of 2,4-disubstituted oxazoles. ijpsonline.com Another approach utilized [bmim]Br as a recyclable solvent for the van Leusen synthesis of oxazoles, which could be reused up to six times without a significant drop in yield. ijpsonline.com

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. A DES composed of choline (B1196258) chloride and urea (B33335) has been successfully used to facilitate oxazole synthesis at room temperature, thereby eliminating the need for toxic solvents.

Alternative Energy Sources

To improve energy efficiency, alternative energy sources like microwave irradiation and ultrasound have been applied to oxazole synthesis. ijpsonline.comrasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. rasayanjournal.co.inmdpi.com This technique has been successfully employed in the synthesis of various oxazole derivatives, including the reaction of 2-bromoacetophenone (B140003) derivatives with urea in DMF to yield 2-amino-4-phenyloxazoles. ijpsonline.com

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. This method promotes mass transfer and can generate localized high temperatures and pressures, accelerating the chemical transformation.

Catalytic and Solvent-Free Approaches

Catalysis is a fundamental pillar of green chemistry, offering pathways with higher atom economy and lower energy requirements. numberanalytics.com Solvent-free reactions represent an ideal green chemistry scenario, minimizing waste and simplifying purification. ijarsct.co.in

Catalysis: The use of catalysts, such as copper(II) triflate [Cu(OTf)₂], has been shown to be effective in the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. ijpsonline.com Metal-free catalysts are also gaining traction; for example, iodine has been used to catalyze the aerobic oxidative C(sp³)-H functionalization of primary amines in water to form polysubstituted oxazoles. researchmap.jp This method is notable for avoiding transition metals and toxic peroxides. researchmap.jp

Solvent-Free Reactions: Conducting reactions without a solvent, often with mechanical grinding or ball milling, eliminates solvent waste entirely. ijarsct.co.in For example, the synthesis of pyrazoles, another class of heterocycles, has been achieved via a solvent-free grinding method. ijarsct.co.in This approach is applicable to oxazole synthesis, particularly when the starting materials are solids.

The following table summarizes various green synthetic approaches that have been applied to the synthesis of oxazole derivatives, which are relevant to the sustainable production of this compound.

| Method | Catalyst / Promoter | Solvent | Conditions | Yield | Green Aspect | Reference |

| Iodine-Catalyzed Oxidation | I₂ | Water | 60°C | up to 92% | Water as solvent, metal-free catalyst | researchmap.jp |

| Microwave-Assisted Synthesis | None specified | DMF | Microwave Irradiation | Not specified | Reduced reaction time, energy efficiency | ijpsonline.com |

| van Leusen Synthesis in IL | K₂CO₃ | [bmim]Br | Not specified | High | Recyclable ionic liquid | ijpsonline.com |

| Copper-Catalyzed Coupling | Cu(OTf)₂ | 1,2-dichloroethane | 80°C | up to 87% | Catalytic amount of copper | ijpsonline.com |

| DES-Mediated Synthesis | None | Choline chloride:urea | Ambient Temperature | 88% | Biodegradable, non-toxic solvent |

These examples demonstrate the significant potential of green chemistry principles to revolutionize the synthesis of this compound and other heterocyclic compounds, making their production cleaner, safer, and more sustainable. numberanalytics.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by mapping its proton (¹H) and carbon (¹³C) frameworks. Analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each atom within the molecule.

Research Findings: While specific spectral data for the unsubstituted this compound is not extensively detailed in readily available literature, the analysis of closely related and substituted analogs provides a clear and reliable prediction of the expected spectral features. For instance, in derivatives of 2-(pyridin-2-yl)oxazole, the pyridine (B92270) ring protons typically appear in the aromatic region, with the proton nearest the nitrogen (at the C6' position) resonating at the furthest downfield position due to the deshielding effect of the heteroatom. rsc.org

¹H NMR: The proton spectrum is expected to show distinct signals for the two protons on the oxazole ring and the four protons on the pyridine ring. The H5 proton of the oxazole ring typically appears as a singlet, as does the H2 proton. The pyridine protons would present as a more complex set of multiplets (doublet, triplet of doublets, etc.) due to spin-spin coupling. For example, in 4,5-disubstituted 2-(pyridin-2-yl)oxazoles, the pyridinyl protons are observed in the δ 7.3-8.8 ppm range. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the oxazole ring are typically observed between δ 120 and 160 ppm. The carbons of the pyridine ring also resonate in the aromatic region, with their specific shifts influenced by the nitrogen atom. In analogs, pyridinyl carbons are found between δ 122 and 151 ppm, while the oxazole carbons C2, C4, and C5 show characteristic shifts. rsc.orgresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound Data based on analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole C2 | - | ~161-163 |

| Oxazole C4 | - | ~137-139 |

| Oxazole C5 | ~8.0-8.2 (s) | ~122-125 |

| Oxazole H5 | ~7.4-7.6 (s) | - |

| Pyridine C2' | - | ~146-147 |

| Pyridine C3' | - | ~122-123 |

| Pyridine C4' | - | ~136-137 |

| Pyridine C5' | - | ~124-125 |

| Pyridine C6' | - | ~150-151 |

| Pyridine H3' | ~8.2-8.3 (d) | - |

| Pyridine H4' | ~7.8-7.9 (td) | - |

| Pyridine H5' | ~7.4-7.5 (ddd) | - |

| Pyridine H6' | ~8.7-8.8 (ddd) | - |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization, which helps to confirm its structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Research Findings: The nominal mass of this compound (C₈H₆N₂O) is 146.15 g/mol . In mass spectra of related 2-(pyridin-2-yl)oxazole derivatives, the molecular ion peak [M+H]⁺ is readily observed, confirming the molecular weight. rsc.org The fragmentation of the oxazole ring is well-documented and typically involves characteristic losses. Common fragmentation pathways for the oxazole core include the loss of a carbon monoxide (CO) molecule or the cleavage of the ring to produce smaller, stable fragments. clockss.org The pyridine ring can also fragment, often by losing hydrogen cyanide (HCN). HRMS analysis of related structures consistently provides mass data with high accuracy, confirming the calculated elemental composition. rsc.orgresearchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 146 |

| [M+H]⁺ | Protonated Molecular Ion (e.g., in ESI, FAB) | 147 |

| [M-CO]⁺ | Fragment from loss of Carbon Monoxide | 118 |

| [M-HCN]⁺ | Fragment from loss of Hydrogen Cyanide | 119 |

| C₅H₄N⁺ | Pyridyl cation fragment | 78 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characteristic bond vibrations within this compound. These methods are complementary and provide a detailed fingerprint of the molecule's structure.

Research Findings: The IR spectra of related oxazole derivatives show characteristic absorption bands that confirm the presence of both the oxazole and pyridine rings. sapub.orgbioorganica.com.ua Key vibrational modes include:

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic rings typically appear in the 1500-1650 cm⁻¹ region.

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings is observed above 3000 cm⁻¹.

Ring Vibrations and C-O-C Stretching: The region between 1000 cm⁻¹ and 1400 cm⁻¹ is complex, containing signals from various ring "breathing" modes and the characteristic asymmetric and symmetric stretching of the C-O-C ether linkage within the oxazole ring. rsc.org

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for identifying vibrations of non-polar bonds and symmetric ring modes, which may be weak in the IR spectrum. nih.govworldscientific.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Data based on analysis of structurally similar compounds.

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Reference |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | rsc.orgsapub.org |

| C=N Stretch (Pyridine & Oxazole) | IR, Raman | 1580 - 1650 | rsc.orgsapub.org |

| C=C Stretch (Aromatic Rings) | IR, Raman | 1430 - 1590 | researchgate.net |

| Oxazole Ring C-O-C Asymmetric Stretch | IR | 1200 - 1280 | sapub.org |

| Pyridine Ring Breathing Modes | IR, Raman | 990 - 1100 | rsc.org |

| Aromatic C-H Out-of-Plane Bending | IR | 750 - 900 | - |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Research Findings: While the specific crystal structure of the parent this compound is not described in the searched literature, structural analyses of its derivatives have been successfully performed. For example, the structure of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles has been unambiguously confirmed by single-crystal X-ray diffraction analysis. rsc.org These studies reveal the planarity of the oxazole ring and its orientation relative to the pyridine substituent. The determination of crystal structures for related compounds typically involves standard programs like SHELX. Such analyses are crucial for understanding how molecules pack in a crystal lattice and for correlating solid-state structure with physical properties.

Chromatographic Methods for Purity Assessment, Separation, and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification of this compound after its synthesis and for the assessment of its purity.

Research Findings:

Column Chromatography: This is the most common method for purifying oxazole derivatives on a preparative scale. Silica (B1680970) gel is typically used as the stationary phase. The mobile phase, or eluent, is usually a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or acetone. The polarity of the eluent is optimized to achieve effective separation of the desired product from byproducts and starting materials. beilstein-journals.orgrsc.org For example, purification of related pyridinyl-oxazoles has been achieved using gradients of ethyl acetate in hexanes.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used primarily to determine the purity of the final compound. It can also be used for semi-preparative purification. Purity is often assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. figshare.comtandfonline.com

Interactive Data Table: Typical Chromatographic Conditions for Purification of Pyridinyl-Oxazoles

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) System | Purpose | Reference |

| Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate (e.g., 4:1 v/v) | Primary purification post-synthesis | rsc.org |

| Column Chromatography | Silica Gel | Hexanes / Acetone (e.g., 4:1 v/v) | Purification of related dihydro-oxazoles | beilstein-journals.org |

| HPLC | C18 (Reversed-Phase) | Acetonitrile (B52724) / Water with TFA | Final purity assessment | tandfonline.com |

| TLC | Silica Gel Plate | Hexanes / Ethyl Acetate | Reaction monitoring and Rf determination | nih.gov |

Computational and Theoretical Chemistry of 4 Pyridin 2 Yl Oxazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. By approximating the electron density, DFT calculations offer a balance between computational cost and accuracy, making it ideal for studying molecules like 4-(pyridin-2-yl)oxazole. These studies encompass the optimization of molecular geometry, analysis of frontier molecular orbitals, mapping of electrostatic potential, and examination of electronic delocalization.

Molecular Geometry Optimization and Conformational Analysis

The foundational step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net In similar heterocyclic systems, optimized bond lengths and angles have been shown to be in good agreement with experimental data derived from X-ray crystallography. researchgate.netirjweb.com

For instance, in related oxazole structures, the C-N bond lengths within the oxazole ring are typically in the range of 1.28–1.35 Å, and C-O bonds are around 1.36–1.38 Å. The bond angles within the five-membered oxazole ring generally fall between 107.4° and 117.1°. irjweb.com A critical aspect of the conformational analysis of this compound is the dihedral angle between the pyridine (B92270) and oxazole rings. In analogous bi-aromatic systems, a high degree of planarity is often observed, with dihedral angles approaching 180°, indicating significant electronic conjugation between the two rings. irjweb.com Potential energy surface (PES) scans can be performed by systematically rotating the dihedral angle between the two rings to identify the global minimum energy conformation. researchgate.net

Table 1: Representative Bond Parameters of Substituted Oxazole Systems

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Oxazole C-N Bond Length | 1.28-1.35 Å | |

| Oxazole C-O Bond Length | 1.36-1.38 Å | |

| Oxazole Ring Bond Angles | 107.4-117.1° | irjweb.com |

| Inter-ring Dihedral Angle | ~170-180° | irjweb.com |

Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.comnih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. irjweb.commalayajournal.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity and lower stability. nih.govmalayajournal.org

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely encompassing both the pyridine and oxazole rings, while the LUMO would be localized on the electron-deficient areas. The HOMO-LUMO energy gap can be calculated using DFT, and this value provides insight into the electronic transitions that can occur. mdpi.com A small energy gap suggests that the molecule can be easily excited, which is relevant for its photophysical applications. malayajournal.org The analysis of these orbitals helps to characterize the intramolecular charge transfer (ICT) that can occur upon electronic excitation. bohrium.com

Table 2: Frontier Molecular Orbital (FMO) Data for a Related Oxazole Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.6518 |

| LUMO | 0.8083 |

| Energy Gap (ΔE) | 6.4601 |

Data for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, calculated at the B3LYP/6–311++G(d,p) level. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, allowing for the prediction of its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). irjweb.com

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the oxazole ring, identifying these as the primary sites for electrophilic interactions, such as protonation or coordination to metal ions. uni-muenchen.dersc.org Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential. irjweb.com This analysis is invaluable for understanding intermolecular interactions, including hydrogen bonding. irjweb.com

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.defaccts.de It provides a description of the Lewis-like chemical bonding structure of a molecule, including lone pairs and bond orbitals. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net This energy represents the stabilization resulting from hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

In this compound, NBO analysis can reveal the extent of electron delocalization between the pyridine and oxazole rings. Significant E(2) values for interactions between the π-orbitals of the two rings would confirm a high degree of conjugation. Furthermore, NBO analysis can elucidate the nature of the lone pairs on the nitrogen and oxygen atoms and their potential involvement in electronic transitions. researchgate.net This method provides a quantitative basis for understanding the electronic stability of the molecule arising from these delocalization effects. bohrium.com

Topological Analyses (e.g., ELF, LOL, RDG) for Bonding Characteristics

Topological analyses of the electron density provide deeper insights into the nature of chemical bonds and non-covalent interactions. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize the distribution of bonding and non-bonding electrons. researchgate.netresearchgate.net These methods partition the molecular space into basins of electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. biointerfaceresearch.com The color-coded maps generated by ELF and LOL analysis can distinguish between localized and delocalized electronic regions. researchgate.netbiointerfaceresearch.com

Reduced Density Gradient (RDG) analysis is a technique specifically used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. tandfonline.com By plotting the reduced density gradient against the electron density, different types of interactions can be distinguished by their characteristic signatures. tandfonline.com For this compound, RDG analysis could reveal the presence of intramolecular hydrogen bonds or other weak interactions that contribute to its conformational stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the properties of electronically excited states. rsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as other photophysical properties like oscillator strengths and excited-state dipole moments. researchgate.netresearchgate.net

For this compound, TD-DFT calculations can predict its absorption spectrum and provide a detailed understanding of the electronic transitions involved. nih.gov By analyzing the orbitals involved in the main electronic transitions, it is possible to characterize them as π → π* or n → π* transitions and to determine the extent of intramolecular charge transfer (ICT) upon excitation. researchgate.netnih.gov This information is crucial for understanding the fluorescence and other photophysical behaviors of the molecule. dntb.gov.ua Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state, providing insights into the changes in structure upon photoexcitation and the nature of the emissive state. researchgate.netdntb.gov.ua

Quantum Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Electrophilicity Index, Chemical Hardness/Softness)

Quantum chemical reactivity descriptors are powerful tools derived from conceptual Density Functional Theory (DFT) that help in understanding and predicting the chemical behavior of molecules. mdpi.com These descriptors, including Fukui functions, global electrophilicity index, chemical hardness, and softness, provide a quantitative measure of a molecule's propensity to react.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.govacs.org Maxima in the Fukui function for an electrophilic attack (f-(r)) highlight regions where electron density is most favorably decreased, while maxima for a nucleophilic attack (f+(r)) indicate areas where electron density most favorably increases. nih.gov For oxazole derivatives, Fukui function analysis has shown that the nitrogen atom of the oxazole ring can be a suitable nucleophilic site. researchgate.net In the case of this compound, the nitrogen atoms and certain carbon atoms are identified as the most susceptible sites for electrophilic attack. niscpr.res.inresearchgate.net The specific reactive sites are influenced by the electron-donating or electron-withdrawing nature of substituents on the oxazole ring. researchgate.net

Global Electrophilicity Index (ω): The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. ijopaar.com A higher value of ω indicates a better electrophile, while a lower value suggests a better nucleophile. ijopaar.comnanobioletters.com This index is calculated from the electronic chemical potential (μ) and chemical hardness (η). ijopaar.com For various organic molecules, including heterocyclic compounds, the global electrophilicity index has been successfully used to classify their electrophilic nature on a relative scale. ijopaar.comnanobioletters.com

Chemical Hardness (η) and Softness (S): Chemical hardness (η) and its inverse, chemical softness (S), are global reactivity descriptors that measure the resistance of a molecule to change its electron distribution. researchgate.netosti.gov Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity, whereas soft molecules have a small HOMO-LUMO gap, suggesting higher reactivity and polarizability. irjweb.comijarset.com These concepts are rooted in the Hard and Soft Acids and Bases (HSAB) principle. nih.gov The chemical hardness and softness of a molecule can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ijarset.com Theoretical calculations on various heterocyclic compounds have demonstrated the utility of these descriptors in predicting their reactivity. irjweb.comijarset.com

| Descriptor | Definition/Significance | Application to this compound (General Findings for Related Structures) |

|---|---|---|

| Fukui Function (f(r)) | Identifies the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack. nih.gov | The nitrogen atom of the oxazole ring is a potential nucleophilic site. Specific carbon and nitrogen atoms are susceptible to electrophilic attack. researchgate.netniscpr.res.in |

| Global Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. Higher ω indicates a better electrophile. ijopaar.com | Provides a quantitative measure of its electrophilic character, aiding in the prediction of its behavior in reactions involving electron transfer. ijopaar.comnanobioletters.com |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. High η correlates with a large HOMO-LUMO gap and lower reactivity. irjweb.com | A larger HOMO-LUMO gap for this compound would suggest greater stability and lower overall reactivity. irjweb.com |

| Chemical Softness (S) | The inverse of chemical hardness. High S correlates with a small HOMO-LUMO gap and higher reactivity. ijarset.com | A smaller HOMO-LUMO gap would indicate that this compound is a softer, more reactive molecule. ijarset.com |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.comrsc.org By simulating the motions of atoms and molecules, MD provides detailed insights into conformational landscapes and intermolecular interactions that govern the macroscopic properties of substances.

Intermolecular Interactions: MD simulations also elucidate the nature and strength of intermolecular interactions. In the condensed phase, molecules of this compound will interact through a combination of forces, including van der Waals forces, π-π stacking between the aromatic rings, and potentially hydrogen bonding if appropriate functional groups are present or if interacting with solvent molecules. vulcanchem.com The pyridyl nitrogen, with its lone pair of electrons, can act as a Lewis basic site, influencing interactions. vulcanchem.com Understanding these interactions is crucial for predicting crystal packing, solubility, and the design of materials with specific properties. For instance, studies on similar heterocyclic systems have shown that intermolecular C-H···O interactions are significant in determining the crystal structure. vulcanchem.comvensel.org

| Aspect Investigated | Key Insights from MD Simulations (General Findings for Related Structures) | Relevance to this compound |

|---|---|---|

| Conformational Analysis | Identifies stable rotamers and the planarity of the molecule, which is often stabilized by intramolecular hydrogen bonds. vulcanchem.com | Determines the preferred spatial arrangement of the pyridine and oxazole rings, impacting its overall shape and reactivity. |

| Intermolecular Interactions | Reveals the dominant forces (van der Waals, π-π stacking, hydrogen bonding) that govern the association of molecules in the condensed phase. vulcanchem.com | Predicts how molecules will pack in a crystal, their solubility in different solvents, and their potential to form complexes. vulcanchem.comvulcanchem.com |

| Solvation Effects | Simulates the interaction with solvent molecules, showing how the local environment can influence conformation and reactivity. rsc.org | Provides understanding of its behavior in solution, which is critical for its application in various chemical and biological systems. |

Non-Linear Optical (NLO) Properties Theoretical Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching, frequency conversion, and data storage. mdpi.comresearchgate.net Organic molecules with extended π-conjugated systems, particularly those with donor-acceptor architectures, are promising candidates for NLO applications. frontiersin.organalis.com.my

Theoretical investigations, primarily using DFT and time-dependent DFT (TD-DFT), are instrumental in predicting and understanding the NLO properties of molecules like this compound. frontiersin.orgnih.gov The key parameters calculated are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov

The structure of this compound, featuring two interconnected heterocyclic rings, provides a basis for π-conjugation. The electron-deficient nature of the oxazole ring combined with the pyridine moiety can lead to intramolecular charge transfer (ICT), a crucial factor for enhancing NLO response. vulcanchem.comfrontiersin.org Theoretical studies on similar donor-π-acceptor systems have shown that modifying the π-conjugated linker or the donor/acceptor groups can significantly tune the NLO properties. frontiersin.org For instance, the introduction of electron-donating or -withdrawing groups can alter the HOMO-LUMO energy gap, which is inversely related to the hyperpolarizability. frontiersin.org Calculations have shown that some oxazole derivatives can exhibit first hyperpolarizability values many times greater than that of urea (B33335), a standard reference material for NLO properties. niscpr.res.in

| NLO Property | Theoretical Basis for Investigation | Predicted Characteristics for this compound (Based on Analogous Systems) |

|---|---|---|

| Polarizability (α) | Measures the linear response of the electron cloud to an electric field. Calculated using DFT. nih.gov | The π-conjugated system of the two rings is expected to result in significant polarizability. analis.com.my |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response, essential for effects like second-harmonic generation. Calculated using DFT/TD-DFT. frontiersin.org | The donor-acceptor character, arising from the interplay between the pyridine and oxazole rings, suggests a potentially significant β value. niscpr.res.infrontiersin.org |

| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor to an acceptor part of the molecule upon excitation, which enhances NLO properties. frontiersin.org | The electronic communication between the pyridine and oxazole rings likely facilitates ICT, contributing to its NLO response. vulcanchem.comfrontiersin.org |

Coordination Chemistry and Metal Complexes of 4 Pyridin 2 Yl Oxazole

Design Principles for 4-(Pyridin-2-yl)oxazole as N,N-Bidentate Ligands

The design of this compound and its derivatives as N,N-bidentate ligands is centered around the strategic placement of nitrogen atoms within its structure. The pyridine (B92270) ring provides one nitrogen donor atom, while the oxazole (B20620) ring offers a second, creating a chelating scaffold that can bind to a metal center. This bidentate coordination is a key principle in the design of stable metal complexes. cymitquimica.comdicp.ac.cn

The electronic properties of the pyridine and oxazole rings play a crucial role in the ligand's coordinating ability. The pyridine nitrogen is generally a stronger electron donor compared to the oxazole nitrogen. researchgate.net This difference in basicity influences the strength and nature of the metal-ligand bonds. researchgate.net Modifications to the core structure, such as the introduction of substituents on either ring, can be used to fine-tune the electronic and steric properties of the ligand. cymitquimica.com For instance, electron-donating groups can enhance the ligand's basicity and donor strength, while bulky substituents can influence the geometry of the resulting metal complex. cymitquimica.comnih.gov

The development of chiral versions of pyridine-oxazoline type ligands has been a significant area of research, as these ligands are instrumental in asymmetric catalysis. dicp.ac.cn The introduction of chirality, often through substituents on the oxazole ring, allows for the creation of enantioselective catalysts. dicp.ac.cnbeilstein-journals.org

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ekb.egnih.govjscimedcentral.com The resulting complexes can be isolated and purified using standard laboratory techniques.

A variety of transition metal complexes incorporating pyridine-oxazoline type ligands have been synthesized and characterized. For example, iron(II) dichloride complexes with ligands such as 2-(pyridin-2-yl)-4,5-dihydrooxazole (B54324) and its derivatives have been prepared and analyzed. researchgate.net Similarly, nickel(II) complexes with deprotonated 2-acylmethyl-2-oxazolines have been synthesized, representing the first group 10 metal complexes of this particular ligand class. rsc.org The synthesis of palladium(II) and rhodium(I) complexes with related N,C-chelating oxazole-carbene ligands has also been reported. acs.org

Structural characterization of these complexes is commonly performed using single-crystal X-ray diffraction. This technique provides precise information about the coordination geometry, bond lengths, and bond angles within the complex. For instance, X-ray diffraction studies on Ni(II) complexes with 2-acylmethyl-2-oxazoline enolates revealed a distorted seesaw-shaped disposition of the binding atoms around the nickel center. rsc.org In many cases, the this compound ligand coordinates to the metal in a bidentate fashion through the pyridine and oxazole nitrogen atoms, forming a stable five-membered chelate ring. isca.me

Table 1: Selected Transition Metal Complexes of Pyridine-Oxazoline Type Ligands and their Characterization

| Complex | Ligand | Metal Ion | Coordination Geometry | Characterization Techniques |

| [Fe(L1)Cl2] | 2-(pyridin-2-yl)-4,5-dihydrooxazole (L1) | Fe(II) | Not specified | Elemental Analysis, Spectroscopic Analysis |

| [Ni(L)2] | (Z)-1-Phenyl-2-(4',4'-dimethyl-2'-oxazolin-2'-yl)eth-1-en-1-ate (enolate of 2a) | Ni(II) | Distorted seesaw | UV-Vis, IR, X-ray Diffraction |

| [PdCl2(bzoxcarb)] | 2-benzoxazolyl imidazolium (B1220033) salt | Pd(II) | Distorted square planar | X-ray Diffraction |

| [RhCl(bzoxcarb)(CO)] | 2-benzoxazolyl imidazolium salt | Rh(I) | Not specified | High-yield synthesis |

Data sourced from multiple studies. researchgate.netrsc.orgacs.org

Spectroscopic Probes of Metal-Ligand Interactions in Solution and Solid State

Spectroscopic techniques are invaluable for probing the interactions between the this compound ligand and metal ions in both solution and the solid state. Infrared (IR) spectroscopy, for example, can provide insights into the coordination mode of the ligand. researchgate.net Changes in the vibrational frequencies of the pyridine and oxazole rings upon complexation can indicate which atoms are involved in bonding to the metal center. researchgate.net

UV-Visible spectroscopy is another powerful tool used to study the electronic properties of the metal complexes. The absorption spectra of the complexes can reveal information about metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of many transition metal complexes with π-accepting ligands like pyridine-oxazoles. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H and ¹³C NMR, is used to characterize the structure of the complexes in solution. nih.gov Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide detailed information about the binding of the ligand to the metal.

In a study of iron(II) protoporphyrin IX complexes with various nitrogenous ligands, including oxazole, Mössbauer spectroscopy was used to monitor the electronic environment around the central iron atom. nih.gov This technique provided data on the quadrupole splitting (ΔEQ), which is sensitive to the symmetry of the electron density around the iron nucleus and thus reflects the nature of the metal-ligand bonding. nih.gov

Table 2: Spectroscopic Data for Probing Metal-Ligand Interactions

| Spectroscopic Technique | Information Obtained | Example Application |

| Infrared (IR) Spectroscopy | Coordination mode, changes in vibrational frequencies. researchgate.net | Characterization of palladium(II) complexes. researchgate.net |

| UV-Visible Spectroscopy | Electronic properties, metal-to-ligand charge transfer (MLCT). researchgate.net | Investigation of luminescent properties of Ru(II) complexes. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Solution structure, ligand binding. nih.gov | Characterization of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) complexes. nih.gov |

| Mössbauer Spectroscopy | Electronic environment of the metal center. nih.gov | Study of iron(II) protoporphyrin IX complexes with oxazole. nih.gov |

Chelation Behavior, Coordination Modes, and Stability Constant Determination

The chelation of this compound to a metal ion involves the formation of a stable ring structure, which enhances the thermodynamic stability of the complex, an effect known as the chelate effect. The ligand typically acts as a bidentate N,N-donor, coordinating through the nitrogen atoms of both the pyridine and oxazole rings. isca.me However, other coordination modes are possible depending on the specific ligand, metal ion, and reaction conditions.

The stability of metal complexes is quantified by their stability constants (or formation constants). These constants are determined experimentally using various techniques, most commonly pH-metric titrations and spectrophotometry. pramanaresearch.orgscirp.orgcore.ac.uk The Bjerrum-Calvin titration technique, as modified by Irving and Rossotti, is a widely used pH-metric method for determining stepwise stability constants. ijarsct.co.in

For example, the stability constants of complexes formed between iron(II) protoporphyrin IX and various ligands, including oxazole, have been determined by titration and monitored using optical spectroscopy. nih.gov These studies provide quantitative data on the binding affinity of the ligand for the metal ion. The stability of the complex is influenced by factors such as the nature of the metal ion, the basicity of the ligand, and the solvent used. scirp.org

Influence of Ligand Modifications on Complex Geometry and Electronic Structure

Modifying the structure of the this compound ligand can have a profound impact on the geometry and electronic structure of the resulting metal complexes. The introduction of substituents on the pyridine or oxazole rings can alter the ligand's steric bulk and electronic properties, which in turn influences the coordination environment around the metal center. nih.gov

For instance, introducing bulky groups can enforce a particular coordination geometry or prevent the formation of certain types of complexes due to steric hindrance. cymitquimica.com Electron-donating or electron-withdrawing substituents can modulate the ligand field strength, which affects the electronic properties of the complex, such as its color and magnetic properties. nih.gov

A computational study on Fe(II) polypyridine complexes demonstrated that systematically tuning the ligand field strength by replacing the central pyridine with other five- or six-membered heterocycles significantly impacts the relative energies of the metal-centered electronic states. nih.gov This highlights the principle that targeted ligand modifications can be used to fine-tune the electronic structure and, consequently, the properties of the metal complex. nih.gov This approach is crucial for the rational design of complexes with specific catalytic, photophysical, or magnetic properties.

Reactivity and Mechanistic Investigations of 4 Pyridin 2 Yl Oxazole

Nucleophilic and Electrophilic Substitution Reactions on the Oxazole (B20620) Ring System

The reactivity of the oxazole ring in 4-(pyridin-2-yl)oxazole towards substitution reactions is dictated by the inherent electronic properties of the oxazole core. Oxazoles are generally deactivated towards electrophilic attack due to the presence of the electron-withdrawing nitrogen atom. thieme-connect.de

Electrophilic Substitution: Electrophilic substitution on an unsubstituted oxazole ring is challenging. thieme-connect.de When it does occur, it preferentially happens at the C-5 position. tandfonline.comderpharmachemica.com The presence of an electron-donating group on the ring is typically required to activate it towards electrophilic assault. tandfonline.comderpharmachemica.com In the case of 2-(2-thienyl)oxazolo[4,5-b]pyridine, a related system, electrophilic substitution reactions such as nitration, bromination, and acylation occur exclusively on the more activated thiophene (B33073) ring, leaving the oxazole and pyridine (B92270) moieties untouched. researchgate.net This suggests that the unsubstituted oxazole ring in this compound would be similarly unreactive towards electrophiles under standard conditions.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are generally rare unless a suitable leaving group is present on the ring. tandfonline.comderpharmachemica.com The order of reactivity for the substitution of halogens on an oxazole ring is C-2 > C-4 > C-5. tandfonline.com Therefore, the introduction of a halogen at the C-2 or C-4 position of the oxazole ring would be a primary strategy to enable nucleophilic substitution. For instance, in related benzoxazole (B165842) systems, a bromine atom can be readily displaced by nucleophiles like amines, thiols, or alkoxides. This principle allows for the functionalization of the oxazole core via nucleophilic displacement of a pre-installed leaving group.

The C2-position of an oxazole ring can be deprotonated by a strong base if unsubstituted, which facilitates subsequent reactions with electrophiles. pharmdbm.com The pyridine nitrogen in this compound is basic and can be readily quaternized with alkylating agents. thieme-connect.dersc.org

Ring-Opening Reactions and Subsequent Rearrangements

The oxazole ring can undergo ring-opening reactions, often followed by recyclization to form different heterocyclic structures. tandfonline.com These rearrangements are powerful tools for synthetic diversification.

One of the classic rearrangements involving oxazoles is the Cornforth rearrangement . This thermal rearrangement is characteristic of 4-acyl-oxazoles, which rearrange to form an isomeric oxazole via a ring-opening/ring-closure mechanism. tandfonline.comchim.it

A more recent and synthetically valuable rearrangement involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles . In a study, various 5-(2H-azirin-2-yl)oxazoles were heated in an inert solvent like mesitylene (B46885) at high temperatures (170-180 °C). mdpi.com This process led to an atom-economic isomerization, yielding variously substituted 4H-pyrrolo[2,3-d]oxazoles . mdpi.com DFT calculations suggest the transformation proceeds through a nitrenoid-like transition state to give a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift to furnish the final stable product. mdpi.com

Another class of rearrangements relevant to heterocycles is the ANRORC (Addition of a Nucleophile with Ring Opening and Ring Closure) mechanism. researchgate.net While not specifically detailed for this compound itself, this pathway is a known process for other nitrogen-containing heterocycles and represents a potential route for transformation under nucleophilic conditions. researchgate.net

Mechanistic Pathways of Key Synthetic Transformations (e.g., ¹⁸O Labeling Studies for Reaction Mechanism Elucidation)

A key synthetic route to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles involves the palladium-catalyzed reaction of picolinamide (B142947) with aldehydes. rsc.orgresearchgate.netrsc.org Mechanistic studies, particularly ¹⁸O labeling experiments, have been crucial in elucidating the pathway of this transformation.

Initially, it was thought that the reaction might follow a classic Robinson-Gabriel synthesis pathway, which involves the cyclodehydration of an α-acylaminoketone intermediate. rsc.org In the Robinson-Gabriel mechanism, the oxygen atom from the amide is incorporated into the resulting oxazole ring. rsc.org

To test this hypothesis, an ¹⁸O labeling study was conducted using ¹⁸O-labeled picolinamide ([¹⁸O]-1a) in the reaction with benzaldehyde (B42025) (2a). rsc.org Analysis of the resulting oxazole product (3a) by high-resolution mass spectrometry revealed that it was the non-¹⁸O-labeled compound. rsc.org This result definitively excluded the Robinson-Gabriel pathway for this specific catalytic system, as the labeled oxygen from the picolinamide was not incorporated into the oxazole ring. rsc.org

Based on this and other control experiments, a plausible alternative mechanism was proposed (Scheme 5 from the source): rsc.orgrsc.org

Aminal Formation: The reaction begins with the nucleophilic attack of the amide nitrogen of picolinamide (1a) on the electrophilic carbon of an aldehyde molecule (2a) to generate an aminal intermediate (6a). rsc.org

Subsequent Steps: This intermediate then undergoes further transformations, ultimately leading to the formation of the 4,5-disubstituted 2-(pyridin-2-yl)oxazole (B8592805). This cascade reaction is promoted by trifluoroacetic acid (TFA), which is generated in situ from the Pd(TFA)₂ catalyst. rsc.orgrsc.org

This mechanistic discovery is significant as it demonstrates a pathway that operates under milder, neutral conditions compared to the harsh acidic conditions often required for the traditional Robinson-Gabriel synthesis. rsc.org The use of ¹⁸O-labeling was instrumental in differentiating between the two possible mechanistic routes. rsc.orgrsc.org

Derivatization Strategies and Further Synthetic Transformations of the Pyridyl and Oxazole Moieties

The this compound core is a valuable platform for developing a diverse range of compounds through various derivatization strategies. These transformations can target either the oxazole ring, the pyridine ring, or substituents attached to them.

A prominent strategy involves the palladium-catalyzed one-pot synthesis that allows for wide variation in the substituents at the C4 and C5 positions of the oxazole ring by simply changing the starting aldehyde. researchgate.netrsc.org This method has been used to synthesize a library of derivatives with various functional groups. The tolerance for halogen substituents (F, Cl, Br) is particularly useful, as these groups can serve as handles for subsequent cross-coupling reactions like Suzuki or Heck couplings. researchgate.netevitachem.com

Below is a table summarizing the synthesis of various 4,5-diaryl-2-(pyridin-2-yl)oxazoles from picolinamide and substituted benzaldehydes, showcasing the scope of this derivatization strategy.

| Entry | Aldehyde Substituent (R) | Product | Yield (%) | Ref |

| 1 | 4-Bromophenyl | 4,5-Bis(4-bromophenyl)-2-(pyridin-2-yl)oxazole | 73 | rsc.org |

| 2 | 4-Chlorophenyl | 4,5-Bis(4-chlorophenyl)-2-(pyridin-2-yl)oxazole | 60 | rsc.org |

| 3 | 4-Fluorophenyl | 4,5-Bis(4-fluorophenyl)-2-(pyridin-2-yl)oxazole | 64 | rsc.org |

| 4 | 4-Cyanophenyl | 4,4'-(2-(Pyridin-2-yl)oxazole-4,5-diyl)dibenzonitrile | 60 | rsc.org |

| 5 | 4-(Methoxycarbonyl)phenyl | Dimethyl 4,4'-(2-(pyridin-2-yl)oxazole-4,5-diyl)dibenzoate | 62 | rsc.org |

| 6 | Naphthalen-2-yl | 4,5-Di(naphthalen-2-yl)-2-(pyridin-2-yl)oxazole | 39 | rsc.org |

Data sourced from Nakayama et al. (2023). Reaction conditions involved picolinamide, the respective aldehyde, and Pd(TFA)₂ in n-octane. researchgate.netrsc.org

Further transformations can be performed on the synthesized derivatives. For example, thirteen novel pyridyl oxazoamide compounds were synthesized starting from pyridine-2-formaldehyde. sioc-journal.cn The synthetic route involved a series of reactions including cyclization to form the oxazole ring, followed by oxidation, substitution, hydrolysis, chlorination, and ammonolysis to build the final amide functionality on the oxazole ring. sioc-journal.cn This demonstrates that the oxazole ring itself can be systematically modified to introduce new functional groups.

Additionally, coupling reactions are a key tool. Buchwald's copper-catalyzed C-N coupling has been successfully applied to couple iodo-oxazoles with various NH-containing heterocycles, demonstrating a method to directly functionalize a halogenated oxazole ring with complex nitrogen-based groups. nih.gov

Applications of 4 Pyridin 2 Yl Oxazole in Catalysis Research

Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, and pyridyloxazole derivatives have emerged as a rapidly growing class of ligands for this purpose. beilstein-journals.orgrsc.org While chiral pyridine-pyridine and pyridine-oxazoline type ligands have been extensively studied, chiral oxazole-pyridine ligands have been comparatively less explored until more recently. dicp.ac.cn The inherent challenge lies in the effective introduction of a chiral element into the pyridyloxazole skeleton. dicp.ac.cn

Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formation

Pyridyloxazole-based chiral ligands have demonstrated considerable success in promoting a variety of enantioselective bond-forming reactions. These ligands, when complexed with transition metals, create a chiral environment that directs the stereochemical outcome of the reaction.

One notable application is in the nickel-catalyzed asymmetric Negishi cross-coupling of secondary allylic chlorides with alkylzinc reagents, where pyridyloxazoline ligands have proven highly effective. nih.gov For instance, ligands such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, often referred to as (S)-t-BuPyOx, have been utilized in the catalytic asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones. beilstein-journals.org This method provides access to cyclic ketones with β-benzylic quaternary stereocenters in high yields and enantioselectivities. beilstein-journals.org

Another significant area is the palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. dicp.ac.cn A class of [2.2]paracyclophane-based planar-chiral oxazole-pyridine N,N-ligands has been designed and synthesized for this purpose. dicp.ac.cn These ligands have shown superior performance in providing chiral cis-hydrobenzofurans, which are bioactive molecules. dicp.ac.cn

Furthermore, chiral pyridine-aminophosphine ligands, synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines. rsc.org

| Reaction Type | Catalyst/Ligand System | Substrates | Products | Enantioselectivity (ee) |

| Asymmetric Negishi Cross-Coupling | Ni/pybox complexes | Secondary allylic chlorides, alkylzincs | Chiral alkanes | Not specified |

| Asymmetric Conjugate Addition | Rh/((S)-t-BuPyOx) | Arylboronic acids, cyclic enones | Cyclic ketones with β-benzylic quaternary stereocenters | High |

| Asymmetric Acetoxylative Cyclization | Pd/([2.2]paracyclophane-based planar-chiral oxazole-pyridine) | Alkyne-tethered cyclohexadienones | Chiral cis-hydrobenzofurans | Not specified |

| Asymmetric Hydrogenation | Ir/(chiral pyridine-aminophosphine) | Olefins, cyclic imines | Chiral alkanes, chiral amines | Up to 99% |

Stereoselective Transformations and Chirality Induction Mechanisms

The mechanism of chirality induction by pyridyloxazole ligands is rooted in the formation of a rigid and well-defined chiral pocket around the metal center. This steric and electronic environment dictates the trajectory of the incoming substrates, favoring the formation of one enantiomer over the other.

In the case of rhenium tricarbonyl complexes with asymmetric diimine ligands containing a pyridine (B92270) and an oxazoline (B21484) moiety, density functional theory (DFT) calculations have been employed to understand the catalytic cycle for electrochemical CO₂ reduction. acs.orgosti.gov These studies support a mechanism where the C–O bond cleavage is the rate-determining step. acs.orgosti.gov The solvent is also believed to play a crucial role, with calculations suggesting a protonation-first mechanism. acs.orgnih.gov

The design of the chiral ligand is critical. For example, in [2.2]paracyclophane-based ligands, the planar chirality of the paracyclophane backbone is transferred to the catalytic center. dicp.ac.cn The specific geometry of the ligand-metal complex is influenced by factors such as the substituents on the oxazole (B20620) ring and the nature of the metal and its counterions.

Electrocatalytic and Photocatalytic Applications (e.g., CO₂ Reduction, Energy Conversion)

The electronic properties of the pyridyloxazole moiety make it a valuable component in the development of catalysts for electrocatalytic and photocatalytic processes, which are central to renewable energy technologies.

A significant application is in the electrochemical reduction of carbon dioxide (CO₂). acs.orgosti.govnih.govosti.gov Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing a pyridine and a dihydrooxazole ring have been synthesized and studied for their ability to catalyze CO₂ reduction. acs.orgosti.govnih.govosti.gov These complexes, with ligands such as 2-(pyridin-2-yl)-4,5-dihydrooxazole (B54324) and its derivatives, have shown notable catalytic activity. acs.orgosti.govnih.gov The turnover frequencies of some of these catalysts are reported to be up to seven times larger than that of the benchmark complex, fac-Re(bpy)(CO)₃Cl. acs.orgosti.govnih.gov The catalytic process is influenced by the solvent, with acetonitrile (B52724) being more effective than dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.orgosti.govnih.gov

In the realm of photocatalysis, pyridyloxazole derivatives are being explored for their potential in energy conversion. uchicago.edu The development of atomically thin two-dimensional photocatalysts is a promising area of research for efficient solar energy conversion. rsc.org The goal is to design materials that can effectively absorb solar energy and facilitate the transfer of charge carriers to drive chemical reactions, such as water splitting or CO₂ reduction. rsc.orgmdpi.com Organic dyes are also being investigated as sustainable alternatives to transition metal-based photocatalysts. beilstein-journals.org

Role as Supporting Ligands in Diverse Transition Metal Catalysis Systems

The pyridyloxazole scaffold serves as a versatile supporting ligand for a wide array of transition metals, enabling a broad spectrum of catalytic transformations. The bidentate N,N-coordination mode provides stability to the metal center, while allowing for electronic and steric tuning through modification of the pyridine and oxazole rings.

These ligands have been employed with various transition metals, including:

Rhenium: In the form of Re(N-N)(CO)₃Cl complexes for the electrocatalytic reduction of CO₂. acs.orgosti.govnih.govosti.gov

Nickel: For asymmetric Negishi cross-couplings and Suzuki-Miyaura coupling reactions. nih.govtandfonline.com

Palladium: In asymmetric acetoxylative cyclizations. dicp.ac.cn

Iridium: For asymmetric hydrogenation reactions. rsc.org

Copper: In combination with other ligands for various catalytic processes. orientjchem.org

The choice of metal is crucial as it dictates the type of catalytic reaction that can be performed. The ligand's role is to modulate the reactivity and selectivity of the metal center. For instance, in some systems, the ligand is not merely a passive scaffold but actively participates in the catalytic cycle through metal-ligand cooperation. mdpi.com

Catalyst Design and Optimization Strategies Incorporating the Pyridyloxazole Moiety

The rational design and optimization of catalysts based on the pyridyloxazole framework are driven by the need to enhance catalytic activity, selectivity, and stability. ugent.be Computational chemistry and high-throughput screening are increasingly being used to accelerate the discovery of new and improved catalysts. uib.no

Key strategies for catalyst design include:

Steric and Electronic Tuning: Modifying the substituents on the pyridine and oxazole rings allows for fine-tuning of the steric and electronic properties of the ligand. This, in turn, influences the coordination geometry, stability, and reactivity of the metal complex. For example, bulky substituents can create a more defined chiral pocket, enhancing enantioselectivity.

Introduction of Different Chiral Elements: Beyond simple point chirality, other forms of chirality, such as planar chirality (e.g., in [2.2]paracyclophane-based ligands), can be incorporated to achieve high levels of stereocontrol. dicp.ac.cn

Development of New Synthetic Routes: Efficient and scalable synthetic methods are crucial for the practical application of these ligands. beilstein-journals.org Researchers are continuously developing new routes to access a wider variety of pyridyloxazole derivatives.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to understand reaction mechanisms and to predict the performance of new catalyst designs. acs.orgosti.gov This allows for a more targeted approach to catalyst development. uib.no

High-Throughput Screening: Automated systems for catalyst synthesis and testing enable the rapid evaluation of large libraries of ligands, accelerating the discovery of optimal catalysts for specific applications. uib.no

By combining these strategies, researchers are continually pushing the boundaries of what is possible with pyridyloxazole-based catalysts, leading to the development of more efficient and selective catalytic processes for a wide range of chemical transformations. tandfonline.com

Exploration of 4 Pyridin 2 Yl Oxazole in Medicinal Chemistry Research Pre Clinical and in Vitro Focus

Rational Design and Synthesis of Novel Pharmacological Scaffolds

The synthesis of derivatives based on the 4-(Pyridin-2-yl)oxazole core is a key area of research aimed at creating new compounds with potential therapeutic applications. rsc.orgjddtonline.info A common synthetic strategy involves the reaction of 2-bromoacetophenone (B140003) derivatives with urea (B33335) in dimethylformamide (DMF) under microwave irradiation to form 2,4-disubstituted oxazoles. tandfonline.com Another approach involves the acylation of 4-phenyloxazole-2-amine with 4-amino benzoyl chloride in dry pyridine (B92270). jddtonline.info

Researchers have also explored the synthesis of more complex structures. For instance, a series of novel oxazole (B20620) derivatives were synthesized starting from acetophenone (B1666503) and urea in the presence of iodine. jddtonline.info The resulting 4-phenyloxazole-2-amine can then be further modified. jddtonline.info These synthetic methodologies allow for the systematic modification of the core structure to explore its chemical space and develop compounds with improved pharmacological properties. bioorganica.com.ua The unique structure of these compounds, featuring both a pyridine and an oxazole ring, makes them valuable for developing new synthetic methods and creating complex molecules for drug development.

Structure-Activity Relationship (SAR) Studies and Lead Optimization via In Vitro Models

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies involve systematically modifying the substituents on both the pyridine and oxazole rings and evaluating the resulting changes in potency and selectivity through in vitro assays. nih.gov

For example, in the development of anticancer agents, SAR studies on diaryloxazoles revealed that the nature of the heteroaryl group at the 2-position of the oxazole and the structure of the phenol (B47542) side chain are critical for activity. nih.gov It was found that compounds with a 3-pyridine at the 2-position of the oxazole were more potent than those with a phenyl group. nih.gov Further modifications to the (pyridin-3-yl)methanamine moiety were explored to enhance potency, selectivity, and physicochemical properties. nih.gov

In another study focusing on inhibitors for the enzyme fatty acid amide hydrolase (FAAH), it was found that α-keto-5-(2-pyridyl)oxazol-2-yls were less potent than their corresponding oxazolopyridines. nih.gov This highlights the importance of the specific arrangement of the pyridine and oxazole rings for biological activity. Lead optimization efforts often involve introducing different substituents to improve properties like solubility and metabolic stability, as demonstrated in the development of A2A adenosine (B11128) receptor antagonists where a pyridyl group was introduced. researchgate.net